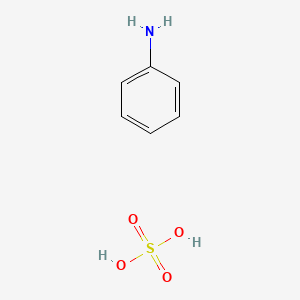

Aniline sulphate

Cat. No. B7767886

M. Wt: 191.21 g/mol

InChI Key: NTOLGSSKLPLTDW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07157563B2

Procedure details

A 5 liter flask surrounded by an ice bath is charged with 300 grams of ice and 50 grams of water. The mixture is stirred and 130 grams of sulfuric acid 96% is added, followed by 100 grams of aniline, and a white dispersion of aniline sulfate is formed. The mixture is then cooled by ice addition to −5° C. and diazotized below 3° C. by the addition of 190 grams of a 40% aqueous sodium nitrite solution. The mixture is stirred until all white specks of aniline sulfate have dissolved into a clear solution. After an approximate five minute stir, unreacted nitrite ion is eliminated by the addition of small amounts of sulfamic acid. To the diazo, 140 grams of 2 methoxy 5 methylaniline is added, while the temperature is allowed to rise to 5–10° C. After 15 minutes of stirring, a sufficient volume of a 30% solution of sodium acetate is added to raise the pH of the reaction to 3.5. The reaction is stirred for 4 hours at 10–12° C. allowing for the essentially complete azo coupling. Next, 600 grams of xylene is now added followed by 110 grams of concentrated sulfuric acid. After a few minutes of stirring, the aminoazo compound is diazotized at 20–25° C. by the addition of 200 grams of a 40% sodium nitrite solution. A positive test for nitrite is maintained for 10 minutes then eliminated with sulfamic acid.

[Compound]

Name

ice

Quantity

300 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>O>[S:1]([OH:5])([OH:4])(=[O:3])=[O:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

ice

|

|

Quantity

|

300 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

130 g

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture is stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 5 liter flask surrounded by an ice bath

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)(O)O.NC1=CC=CC=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |